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Basic Red 22

Cat. No.: B1172045
CAS No.: 12221-52-2
M. Wt: 356.40 g/mol
InChI Key: ZRVPOURSNDQODC-UHFFFAOYSA-M
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Description

Industrial Significance and Applications of Basic Red 22 in Chemical Processes

Basic Red 22 is a cationic dye valued for its ability to impart a vibrant, bluish-red hue. chemicalbook.comworlddyevariety.com Its primary industrial application is in the textile industry for the dyeing of acrylic fibers. chemicalbook.comworlddyevariety.commade-in-china.com The compound's cationic nature, meaning it carries a positive charge, gives it a strong affinity for the anionic groups in acrylic and other modified synthetic fibers, resulting in good colorfastness. ontosight.ai It is also used for dyeing paper and for direct printing on acrylic and modified polyester (B1180765) fabrics. worlddyevariety.commade-in-china.commade-in-china.com

Beyond textiles, Basic Red 22 serves as a biological stain in laboratory settings. ontosight.aiguidechem.com Its mechanism of action in this application involves the chemical bonding of the dye molecules to specific cellular components, allowing for their visualization under a microscope. guidechem.com

The synthesis of Basic Red 22 is a multi-step chemical process. It begins with the diazotization of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid. This intermediate is then coupled with N,N-diethylbenzenamine hydrochloride. The subsequent steps involve decarboxylation and methylation to form the final quaternary ammonium (B1175870) salt product. chemicalbook.comworlddyevariety.com The dye is typically supplied as a dull or shallow red powder with a water solubility of 20 g/L, which is not significantly affected by temperature. chemicalbook.comworlddyevariety.com

Table 1: Chemical and Physical Properties of Basic Red 22

PropertyValue/DescriptionReferences
C.I. Name Basic Red 22 worlddyevariety.com
C.I. Number 11055 worlddyevariety.com
CAS Number 12221-52-2 worlddyevariety.comguidechem.com
Chemical Class Cationic, Monoazo Dye worlddyevariety.comontosight.ai
Molecular Formula C₁₄H₂₁ClN₆ worlddyevariety.com
Appearance Dull, shallow red powder chemicalbook.comworlddyevariety.com
Solubility in Water 20 g/L chemicalbook.comworlddyevariety.com
Application Acrylic fiber dyeing, paper dyeing, direct printing, biological stain worlddyevariety.commade-in-china.comontosight.aiguidechem.com
Dyeing Characteristics Produces a colorful red-blue light shade. Stable at high temperatures (120°C). Color is sensitive to the presence of copper and iron ions. chemicalbook.comworlddyevariety.comchembk.com

Environmental Presence and Impact of Basic Red Dyes in Aqueous Systems

The widespread use of synthetic dyes, including basic red dyes, in industries like textile manufacturing presents significant environmental challenges. researchgate.net A considerable portion of dyes, estimated at 10-15%, is lost during the dyeing process and released into industrial effluents. researchgate.net The textile industry is a major consumer of water, and the discharge of untreated or inadequately treated wastewater is a primary source of dye pollution in aquatic environments. nih.govcore.ac.uk

The presence of dyes like Basic Red 22 in water bodies is highly visible, with even minute concentrations (<1 ppm) capable of imparting strong coloration. researchgate.netcore.ac.uk This reduces light penetration into the water, which can inhibit the photosynthesis of aquatic flora, disrupting the entire food chain. nih.govcore.ac.ukekb.eg Furthermore, the chemical stability and complex structure of many synthetic dyes, particularly azo dyes, make them resistant to biodegradation. researchgate.netnih.gov This persistence can lead to the bioaccumulation of these compounds in aquatic organisms. ekb.egnih.gov

Table 2: Summary of Environmental Impacts of Basic and Azo Dyes in Aqueous Systems

Impact CategoryDescriptionReferences
Water Contamination Incomplete exhaustion of dyes leads to 10-60% being released in effluents. nih.gov
Reduced Photosynthesis High visibility of dyes reduces light penetration in water, affecting aquatic plants. nih.govcore.ac.ukekb.eg
Persistence & Bioaccumulation Dyes are often stable organic pollutants that are resistant to natural degradation and can accumulate in organisms. core.ac.ukekb.egnih.gov
Toxicity Cationic dyes can be toxic to aquatic organisms. The breakdown of azo dyes may produce carcinogenic byproducts. nih.govekb.egnih.gov
Altered Water Quality Increases in Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD); changes in water color. core.ac.ukekb.eg

Scope and Research Objectives for Academic Investigation of Basic Red 22

The industrial importance of Basic Red 22, coupled with the environmental concerns associated with its class of dyes, establishes a clear need for focused academic research. The primary goal of such research is to bridge the gap between industrial utility and environmental sustainability. enago.comijsrp.org Research objectives should be specific, measurable, and actionable to guide meaningful scientific inquiry. sourcely.netmwediting.comaskfilo.com

A comprehensive academic investigation of Basic Red 22 would be structured around the following objectives:

Objective 1: Optimization of Synthesis and Application Processes.

To investigate alternative synthesis pathways for Basic Red 22 to improve reaction yield and reduce hazardous precursors.

To evaluate and optimize dyeing process parameters (e.g., temperature, pH, auxiliaries) to maximize dye uptake by acrylic fibers, thereby minimizing the concentration in effluent streams.

Objective 2: Assessment of Environmental Fate and Ecotoxicology.

To determine the biodegradation pathways and persistence of Basic Red 22 under various simulated environmental conditions (aerobic and anaerobic).

To conduct comprehensive ecotoxicological studies to quantify the acute and chronic toxicity of Basic Red 22 and its primary degradation products on representative aquatic organisms.

Objective 3: Development of Advanced Analytical and Remediation Techniques.

To develop and validate highly sensitive and selective analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, for the detection and quantification of Basic Red 22 in complex environmental matrices like industrial wastewater. labrulez.comjcsp.org.pk

To systematically evaluate and compare the efficacy of various advanced oxidation processes, bioremediation techniques, and adsorbent materials for the complete removal and mineralization of Basic Red 22 from aqueous solutions.

Properties

CAS No.

12221-52-2

Molecular Formula

C13H20N6O4S

Molecular Weight

356.40 g/mol

IUPAC Name

4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate

InChI

InChI=1S/C12H17N6.CH4O4S/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

ZRVPOURSNDQODC-UHFFFAOYSA-M

Canonical SMILES

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Basic Red 22

Advanced Synthetic Routes for Basic Red 22 and Related Chromophores

The synthesis of azo dyes, including Basic Red 22, is a well-established industrial process that predominantly relies on a two-step reaction sequence: diazotization followed by azo coupling. nih.govtifr.res.in This method has been the cornerstone of azo dye chemistry since its discovery and continues to be the most common route for manufacturing on an industrial scale. nih.govnumberanalytics.com

The conventional synthesis of Basic Red 22 begins with the diazotization of a heterocyclic primary amine. guidechem.comworlddyevariety.com In this specific case, the starting amine is typically 5-amino-1H-1,2,4-triazole-3-carboxylic acid. worlddyevariety.comchemicalbook.com This amine is treated with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to form a reactive diazonium salt. tifr.res.inunb.cabyjus.com The low temperature is crucial to prevent the unstable diazonium salt from decomposing. tifr.res.in

The resulting diazonium salt is a potent electrophile. numberanalytics.com In the second step, known as the azo coupling reaction, this diazonium salt is reacted with a coupling component. nih.govnumberanalytics.com For Basic Red 22, the coupling partner is an electron-rich aromatic compound, specifically an N,N-dialkylaniline derivative such as N,N-dimethylaniline or N,N-diethylbenzenamine hydrochloride. guidechem.comworlddyevariety.comresearchgate.net This reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the aromatic ring of the coupling component, typically at the para position relative to the activating amino group. nih.govwikipedia.org

Following the coupling reaction, the synthesis of Basic Red 22 involves subsequent steps of decarboxylation (removal of the -COOH group from the triazole ring) and quaternization to introduce a permanent positive charge, which classifies it as a cationic or "basic" dye. worlddyevariety.comchemicalbook.com This positive charge is essential for its ability to bind to the anionic sites in acrylic fibers.

Advanced synthetic routes for related chromophores often involve the use of different heterocyclic amines as diazo components, such as derivatives of 2-aminothiophene or 2-aminothiazole, to produce a wide spectrum of colors. nih.govsapub.org The fundamental diazotization-coupling mechanism remains the same, but the choice of precursors allows for the creation of a vast library of azo dyes with varied shades and properties. acs.org Research into related triazole azo dyes has shown that coupling diazotized 4-amino-1,2,4-triazole (B31798) with compounds like 5-sulphosalicylic acid can yield novel metal-complexing dyes. scholarsresearchlibrary.com

Table 1: General Synthesis Steps for Basic Red 22
StepReactionKey Reagents & ConditionsPurpose
1Diazotization 5-Amino-1H-1,2,4-triazole-3-carboxylic acid, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5°C tifr.res.inworlddyevariety.comchemicalbook.comTo convert the primary amino group into a reactive diazonium salt. byjus.com
2Azo Coupling Diazonium salt, N,N-dimethylaniline, Controlled pH nih.govguidechem.comTo form the characteristic azo (-N=N-) chromophore by electrophilic aromatic substitution. numberanalytics.com
3Decarboxylation HeatTo remove the carboxylic acid group from the triazole ring. guidechem.com
4Quaternization / Methylation Methylating agentTo introduce a permanent positive charge, creating the cationic dye. guidechem.com

Derivatization Strategies for Tailored Properties and Performance

The properties of an azo dye, such as its color, lightfastness, and affinity for certain fibers, are intrinsically linked to its molecular structure. Derivatization, or the strategic modification of the dye's chemical structure, is a powerful tool for tailoring these properties for specific applications. nih.gov

For Basic Red 22 and related azo dyes, derivatization can be achieved by:

Modifying the Diazo Component: The triazole ring in Basic Red 22 is a key feature. Synthesizing dyes using different substituted amino-1,2,4-triazoles can alter the electronic properties of the azo chromophore, leading to changes in color. ajchem-a.comdoaj.org For instance, introducing different substituents on the triazole ring can shift the absorption maximum of the dye, resulting in different shades.

Modifying the Coupling Component: The N,N-dimethylaniline part of the molecule can be readily changed. Using different N,N-dialkylanilines or other electron-rich coupling components (like naphthol derivatives) is a common strategy to create a wide range of colors. researchgate.netwikipedia.org The nature of the alkyl groups on the nitrogen atom and other substituents on the aniline (B41778) ring influences the electron-donating strength of the coupler, which in turn affects the final color of the dye. For example, increasing the electron-donating ability of the coupling component can cause a bathochromic (deepening of color) shift. rsc.org

Introducing Functional Groups: Specific functional groups can be introduced into either the diazo or coupling component to enhance performance. For example, sulfonic acid groups can be added to increase water solubility, although this is more common for acid or direct dyes rather than cationic dyes like Basic Red 22. rsc.org For disperse dyes, which are structurally similar but lack the charge, modifying substituents on the thiophene (B33073) ring has been shown to tune color and dyeing properties. sapub.org

Post-Synthesis Modification: The synthesized dye molecule itself can sometimes be further modified. A common example in other dye classes is the formation of metal complexes, where a synthesized azo dye acts as a ligand for metal ions like chromium or copper. rsc.org This metallization often improves the lightfastness and wash fastness of the dye. While not standard for Basic Red 22, azo dyes derived from 4-amino-1,2,4-triazole have been synthesized to act as ligands for metal complexes. scholarsresearchlibrary.com

These derivatization strategies allow chemists to create a vast portfolio of azo dyes with a fine-tuned spectrum of colors and performance characteristics, starting from a common synthetic framework.

Table 2: Effect of Structural Modification on Azo Dye Properties
Modification StrategyExample of Chemical ChangeExpected Impact on Properties
Varying the Diazo Component Replacing 3-amino-1,2,4-triazole with 2-aminothiophene derivatives. sapub.orgAlters the electronic nature of the chromophore, leading to significant color shifts (e.g., towards blue or green).
Varying the Coupling Component Replacing N,N-dimethylaniline with N-ethyl-N-2-hydroxyethylaniline. rsc.orgModifies the electron-donating character and steric hindrance, affecting color shade and solubility.
Introducing Substituents Adding an electron-withdrawing group (e.g., -NO₂) to the diazo component. sapub.orgCauses a bathochromic shift (deepening of color) and can affect lightfastness.
Introducing Substituents Adding an electron-donating group (e.g., -OCH₃) to the coupling component.Can cause a bathochromic shift and enhance the brightness of the color.

Green Chemistry Principles in Basic Red 22 Synthesis Research

The traditional synthesis of azo dyes, while effective, often involves conditions and reagents that are misaligned with modern principles of green chemistry. mlsu.ac.in Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Research in azo dye synthesis is increasingly focused on incorporating these principles.

The twelve principles of green chemistry provide a framework for making chemical processes more sustainable:

Prevention: It is better to prevent waste than to treat it. yale.edu

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Use and generate substances with little or no toxicity. yale.edu

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. yale.edu

Safer Solvents and Auxiliaries: Minimize or avoid the use of auxiliary substances like solvents. yale.edu

Design for Energy Efficiency: Conduct syntheses at ambient temperature and pressure where possible. acs.org

Use of Renewable Feedstocks: Use renewable rather than depleting raw materials. yale.edu

Reduce Derivatives: Minimize or avoid unnecessary steps like the use of protecting groups. acs.org

Catalysis: Use catalytic reagents in preference to stoichiometric reagents. yale.edu

Design for Degradation: Design chemical products to break down into innocuous products at the end of their life. yale.edu

Real-time Analysis for Pollution Prevention: Develop analytical methods to monitor and control for the formation of hazardous substances in real-time. yale.edu

Inherently Safer Chemistry for Accident Prevention: Choose substances and forms of substances that minimize the potential for chemical accidents. royalsocietypublishing.org

In the context of Basic Red 22 synthesis, green chemistry approaches could include:

Alternative Catalysts: The diazotization step traditionally uses stoichiometric amounts of mineral acid. Research has shown that solid acid catalysts, such as nano BF₃·SiO₂, can be used to promote the reaction under solvent-free conditions, making the process cleaner and the catalyst potentially recyclable. researchgate.net

Safer Solvents: While many azo coupling reactions are carried out in water, which is a green solvent, the use of other organic solvents for purification can be an issue. Exploring water-based systems for the entire process or using safer, biodegradable solvents is a key research area. royalsocietypublishing.org

Energy Efficiency: The need for low temperatures during diazotization consumes significant energy for cooling. Developing more stable diazonium intermediates that can be handled at or near room temperature would improve energy efficiency. acs.org Microwave-assisted synthesis is another technique explored for various heterocyclic compounds, which can dramatically reduce reaction times and energy consumption. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts is a cornerstone of green chemistry. acs.org While not yet standard for azo dye synthesis, research into enzymatic processes for amine and phenol (B47542) modifications could pave the way for biocatalytic routes to dye precursors, reducing the need for harsh reagents.

By applying these principles, the synthesis of Basic Red 22 and other azo dyes can be made more economically and environmentally sustainable.

Table 3: Application of Green Chemistry Principles to Azo Dye Synthesis
PrincipleTraditional Method ConcernGreen Chemistry Alternative
Less Hazardous Synthesis Use of corrosive mineral acids (HCl, H₂SO₄) and toxic NaNO₂. tifr.res.inUse of solid acid catalysts (e.g., nano BF₃·SiO₂) which are less corrosive and easier to handle. researchgate.net
Safer Solvents Use of organic solvents for purification.Performing reactions in water or under solvent-free conditions. researchgate.net
Energy Efficiency Requires low temperatures (0-5°C) for diazotization, which is energy-intensive. tifr.res.inMicrowave-assisted synthesis to reduce reaction time and energy use. organic-chemistry.org Developing more stable diazonium salts.
Catalysis Uses stoichiometric amounts of acid. byjus.comEmploying recyclable solid catalysts. researchgate.net Exploring potential for biocatalysis (enzymes). acs.org
Waste Prevention Generation of inorganic salts as by-products.Designing reactions with higher atom economy; recycling catalysts. acs.org

Environmental Transformation and Degradation Mechanisms of Basic Red 22

Photodegradation Research of Basic Red 22 in Aqueous Environments

Photodegradation involves the breakdown of chemical compounds by light. For Basic Red 22, this process can occur directly through the absorption of light (photolysis) or be enhanced by the presence of a catalyst (photocatalysis).

Direct photolysis of dyes like Basic Red 22 using UV light alone is generally not a highly effective method for complete degradation. However, kinetic studies are crucial for understanding the rate at which the initial breakdown occurs. The degradation of similar reactive dyes under UV irradiation often follows pseudo-first-order kinetics. For instance, in the degradation of Reactive Red X-3B, the apparent reaction rate constant (kapp) for UV photolysis alone was found to be significantly lower than in systems where it was combined with other oxidizing agents. mdpi.com The efficiency of UV photolysis is often limited, leading to incomplete mineralization of the dye molecule.

Advanced photocatalytic oxidation has shown significant promise for the degradation of Basic Red 22 and other dyes. This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with a suitable light source, generates highly reactive hydroxyl radicals (•OH) that can break down the complex dye molecules. opensciencepublications.commdpi.com

Research has demonstrated that the efficiency of photocatalytic degradation is influenced by several factors, including the type of light source (UV or visible light), the properties of the photocatalyst, and the reaction conditions. researchgate.netnih.gov For example, studies on similar dyes have shown that modifying TiO2 by doping it with other metals or non-metals can enhance its photocatalytic activity under visible light, which is a significant component of solar radiation. rasayanjournal.co.ingavinpublishers.com The use of UV-LEDs as a light source for the photocatalytic decomposition of Reactive Red 22 has been found to be technically feasible, with the process being modeled by a Langmuir-Hinshelwood-type kinetic equation. nih.gov The degradation efficiency is also affected by parameters such as the initial dye concentration, pH of the solution, and the amount of catalyst used. opensciencepublications.comnih.gov

Table 1: Factors Influencing Photocatalytic Degradation of Dyes

ParameterEffect on Degradation Efficiency
Light Source UV light is generally more effective, but visible light can be utilized with modified catalysts. researchgate.netbeilstein-journals.org
Catalyst Type TiO2 is a common and effective photocatalyst. Doping can enhance its activity. mdpi.comrasayanjournal.co.ingavinpublishers.com
Initial Dye Concentration Higher concentrations can decrease degradation efficiency due to reduced light penetration. opensciencepublications.com
pH The surface charge of the photocatalyst and the dye molecule are pH-dependent, affecting adsorption and degradation. opensciencepublications.comnih.gov
Catalyst Dosage An optimal dosage exists; excess catalyst can lead to light scattering and reduced efficiency. opensciencepublications.com

The degradation of azo dyes like Basic Red 22 through photolytic and photocatalytic processes involves a series of complex reactions. The primary mechanism in photocatalysis is the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−), on the surface of the catalyst. wikipedia.orgmdpi.com These radicals attack the chromophoric azo bond (–N=N–), leading to the initial decolorization of the dye solution. mdpi.com

Subsequent reactions involve the breakdown of the aromatic rings and other organic components of the dye molecule into smaller, less harmful intermediates. mdpi.com Complete mineralization results in the conversion of the organic carbon to carbon dioxide (CO2), water (H2O), and inorganic ions. opensciencepublications.com The specific degradation pathway can vary depending on the reaction conditions and the intermediates formed. For non-oxidative dyes, fading may occur as the most UV-sensitive components break down first, sometimes leaving residual blue or green hues. chemrxiv.org

Chemical Degradation Processes of Basic Red 22

Chemical degradation methods, particularly Advanced Oxidation Processes (AOPs), offer effective alternatives for the treatment of wastewater containing Basic Red 22.

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals to oxidize organic pollutants. wikipedia.org Common AOPs include the Fenton process (Fe2+/H2O2), photo-Fenton (Fe2+/H2O2/UV), and ozonation. wikipedia.orgmdpi.com

The Fenton process has been shown to be effective in degrading various dyes, including those similar to Basic Red 22. researchgate.netarpnjournals.orglu.lv The reaction between ferrous ions (Fe2+) and hydrogen peroxide (H2O2) generates hydroxyl radicals that can rapidly degrade the dye molecules. researchgate.net The efficiency of the Fenton process is highly dependent on factors such as pH, the concentrations of Fe2+ and H2O2, and the initial dye concentration. researchgate.netarpnjournals.org The photo-Fenton process , which combines the Fenton reagent with UV light, can further enhance the degradation rate by promoting the regeneration of Fe2+ from Fe3+. mdpi.com Studies on Reactive Red 2 have shown that the photo-Fenton process can achieve over 99% color removal in a short period. arpnjournals.org

Table 2: Comparison of Fenton and Photo-Fenton Processes for Dye Degradation

ProcessReactantsKey Features
Fenton Fe2+ + H2O2Effective for a wide range of dyes; optimal at acidic pH. researchgate.netlu.lv
Photo-Fenton Fe2+ + H2O2 + UV lightHigher degradation rates due to enhanced radical production and catalyst regeneration. arpnjournals.orgmdpi.com

Electrochemical methods, including electrocoagulation, are emerging as effective technologies for treating dye-laden wastewater. Electrocoagulation involves the in-situ generation of coagulants by the electrochemical dissolution of a sacrificial anode, typically made of iron or aluminum. tuiasi.ro These coagulants then destabilize and aggregate the dye molecules, which can be removed by sedimentation or flotation. tuiasi.ro

Studies on Basic Red 46 have demonstrated that electrocoagulation can achieve 100% color removal under optimal conditions of current density, pH, and temperature. tuiasi.ro The process not only removes color but can also enhance the biodegradability of the treated wastewater. tuiasi.ro Combining electrocoagulation with other treatment methods, such as adsorption on Moringa oleifera seeds, can further improve the removal efficiency and reduce energy consumption. nih.gov Electrochemical advanced oxidation processes, such as the electro-Fenton process, have also been investigated for the mineralization of similar dyes like Basic Red 18, achieving high mineralization efficiencies. shd-pub.org.rs

Mechanistic Investigations of Oxidative and Reductive Transformations

The degradation of azo dyes like Basic Red 22 can be achieved through oxidative and reductive processes. Advanced Oxidation Processes (AOPs) are a cornerstone of oxidative degradation, primarily relying on the generation of highly reactive hydroxyl radicals (•OH). These radicals can non-selectively attack the dye molecule, leading to its eventual mineralization.

Oxidative Transformations:

Common AOPs applicable to the degradation of azo dyes include Fenton and photo-Fenton processes. In the Fenton process , ferrous ions (Fe²⁺) catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV light, which promotes the photoreduction of ferric ions (Fe³⁺) back to Fe²⁺, thereby generating more hydroxyl radicals.

Another significant oxidative method is photocatalysis , often employing titanium dioxide (TiO₂) as a photocatalyst. When TiO₂ is irradiated with UV light, it generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and superoxide radicals, which then degrade the dye molecule. Studies on dyes structurally similar to Basic Red 22, such as Reactive Red 22, have shown that photocatalytic degradation is a viable method for their removal from aqueous solutions. The mechanism involves the initial attack of hydroxyl radicals on the chromophoric group, leading to the cleavage of the azo bond (–N=N–) and the aromatic rings.

Reductive Transformations:

The reductive transformation of azo dyes primarily targets the azo bond. This process involves the transfer of electrons to the azo linkage, leading to its cleavage and the formation of aromatic amines. While this process effectively decolorizes the dye effluent, the resulting aromatic amines can sometimes be more toxic than the parent dye molecule. Therefore, a subsequent aerobic treatment is often necessary to degrade these amines completely.

While specific mechanistic studies detailing the intermediates and final products of the oxidative and reductive degradation of Basic Red 22 are limited in publicly available literature, the general principles derived from studies on other azo dyes provide a foundational understanding of the likely transformation pathways.

Biodegradation and Biotransformation Studies of Basic Red 22

The biological degradation of azo dyes is a cost-effective and environmentally friendly alternative to chemical methods. Various microorganisms, including bacteria and fungi, have been shown to decolorize and degrade these compounds.

The microbial degradation of azo dyes can occur under both anaerobic and aerobic conditions. Under anaerobic conditions, the primary mechanism is the reductive cleavage of the azo bond by enzymes such as azoreductases. This results in the formation of colorless aromatic amines. Subsequently, these amines can be mineralized under aerobic conditions by the same or different microbial communities.

White-rot fungi are particularly effective in degrading a wide range of recalcitrant organic pollutants, including azo dyes. Their ligninolytic enzyme systems, which are non-specific, are responsible for this capability.

The enzymatic degradation of azo dyes involves specific enzymes produced by microorganisms. The key enzymes include:

Laccases: These copper-containing oxidases can oxidize a wide range of phenolic and non-phenolic compounds, making them effective in degrading various dye structures.

Peroxidases: This group includes lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP), which are also part of the ligninolytic system of white-rot fungi. They utilize hydrogen peroxide to oxidize substrates.

Azoreductases: These enzymes, found in a variety of bacteria, specifically catalyze the reductive cleavage of the azo bond.

Environmental Fate and Transport Considerations

Understanding the environmental fate and transport of Basic Red 22 is essential for predicting its distribution and potential impact on ecosystems. This involves studying its behavior in various environmental compartments such as soil, sediment, and water.

Sorption and desorption processes govern the partitioning of a chemical between the solid and liquid phases in the environment, such as soil or sediment and water. The extent of sorption affects the mobility and bioavailability of the compound. For ionic dyes like Basic Red 22, electrostatic interactions are a significant mechanism of sorption onto charged surfaces of soil minerals and organic matter.

The sorption of dyes to environmental matrices is influenced by several factors, including the properties of the dye (e.g., charge, size, hydrophobicity), the characteristics of the sorbent (e.g., organic matter content, clay content, pH), and the solution chemistry (e.g., ionic strength). While general principles of dye sorption are well-established, specific experimental data on the sorption and desorption isotherms and kinetics for Basic Red 22 in different environmental matrices are not available in the reviewed literature.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For some organic compounds, hydrolysis can be a significant degradation pathway in aquatic environments. The rate of hydrolysis is dependent on factors such as pH and temperature. There is a lack of specific data on the hydrolysis rate constants and pathways for Basic Red 22.

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds that in the surrounding water. The bioconcentration factor (BCF) is a key parameter used to assess the potential for a chemical to accumulate in aquatic life. A high BCF indicates a higher potential for bioaccumulation, which can lead to toxic effects in the organism and biomagnification through the food chain. Currently, there is no published experimental data on the bioconcentration factor of Basic Red 22 in aquatic organisms.

Adsorption Phenomena and Remediation Technologies for Basic Red 22 Removal

Fundamental Adsorption Mechanisms of Basic Red 22 on Diverse Adsorbents

The adsorption of Basic Red 22 onto various surfaces is a complex process influenced by several factors, including the physicochemical properties of both the dye molecule and the adsorbent material. The primary mechanisms involved are often a combination of electrostatic interactions, ion exchange, and physical adsorption. As a cationic dye, Basic Red 22 carries a positive charge in solution, leading to strong electrostatic attraction with negatively charged adsorbent surfaces.

The pH of the solution plays a crucial role in the adsorption process. At lower pH values, an excess of H+ ions can compete with the cationic dye molecules for active adsorption sites, potentially reducing the efficiency of dye removal. Conversely, at higher pH values, the surface of many adsorbents becomes more negatively charged, enhancing the electrostatic attraction and leading to increased adsorption of the positively charged Basic Red 22 molecules.

The study of adsorption kinetics is essential for understanding the rate at which Basic Red 22 is removed from a solution and for identifying the rate-limiting step of the process. Several kinetic models are employed to analyze experimental data, with the pseudo-first-order and pseudo-second-order models being the most common.

The pseudo-second-order kinetic model has been frequently found to best describe the adsorption of Basic Red 22 onto a variety of adsorbents, including bentonite (B74815), natural clay, and modified hazelnut shells. This model suggests that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. The successful application of this model indicates that the adsorption process is dependent on the concentration of both the dye and the available adsorption sites on the material.

To further elucidate the adsorption mechanism, the intraparticle diffusion model , often referred to as the Weber-Morris model, is utilized. This model helps to determine if the diffusion of the dye molecules within the pores of the adsorbent is the rate-controlling step. The adsorption process of Basic Red 22 often involves multiple stages:

External mass transfer (film diffusion): The movement of dye molecules from the bulk solution to the external surface of the adsorbent.

Intraparticle diffusion: The diffusion of dye molecules from the surface into the pores of the adsorbent.

Adsorption: The attachment of the dye molecules to the active sites within the pores.

Studies have shown that for the adsorption of Basic Red 22, both film diffusion and intraparticle diffusion can be rate-limiting steps. For instance, in some systems, the initial phase of adsorption is controlled by external mass transfer, followed by a slower phase where intraparticle diffusion becomes the rate-limiting step.

The following table summarizes the kinetic models and rate-limiting steps observed in various studies on Basic Red 22 adsorption.

AdsorbentBest Fit Kinetic ModelRate-Limiting Step(s)Reference
BentonitePseudo-second-orderChemisorption
Natural ClayPseudo-second-orderIntraparticle Diffusion
Date StonesBrouers–Sotolongo modelIntraparticle Diffusion
ClinoptilolitePseudo-second-orderChemisorption
Hazelnut Shells (Modified)Pseudo-second-orderChemisorption

Adsorption equilibrium isotherms are crucial for describing how Basic Red 22 molecules distribute between the liquid phase (solution) and the solid phase (adsorbent) at equilibrium. Several isotherm models are used to analyze this equilibrium data, with the Langmuir and Freundlich models being the most widely applied.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. This model is often suitable for describing the adsorption of Basic Red 22 on adsorbents like bentonite and natural clay, suggesting that the adsorption is limited to a single layer of dye molecules on the surface.

The Freundlich isotherm model , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with

Development and Characterization of Novel Adsorbent Materials

Nanomaterial-Based Adsorption Systems

The quest for highly efficient and cost-effective methods for dye removal has led to the exploration of nanotechnology. Nanomaterials are increasingly recognized for their potential in wastewater treatment due to their exceptionally large surface areas, customizable surface chemistry, and enhanced reactivity. rsyn.org Various nanomaterials, including bentonite nanocomposites, graphene oxide, and carbon nanotubes, have shown promise in the adsorption of cationic dyes similar to Basic Red 22.

Bentonite, a low-cost clay, has been utilized for the removal of Basic Red 2 (BR2), a compound structurally related to Basic Red 22, owing to its cation exchange capacity. mdpi.com The modification of bentonite into nanocomposites can further enhance its adsorption performance by increasing its surface area and the number of active sites. mdpi.com For instance, novel bentonite clay nanocomposites have been synthesized and effectively used for the removal of various direct and reactive dyes. mdpi.com

Graphene oxide (GO) has emerged as a particularly effective adsorbent for cationic dyes. ijtrs.com Its surface is rich in oxygen-containing functional groups, which can electrostatically interact with positively charged dye molecules. Studies on Basic Red 12, another related cationic dye, demonstrated significant removal using graphene oxide, with an adsorption capacity of 63.69 mg/g at a pH of 3. ijtrs.com The efficiency of GO-based adsorbents can be further improved by creating composites, such as a novel fly ash-chitosan-graphene oxide (FCGO) composite, which has shown effective removal of cationic red dyes. rsc.org

Carbon-based nanomaterials, in general, are excellent candidates for dye remediation. researchgate.net Carbon nanotubes (CNTs), with their large specific surface area and hollow structure, have demonstrated great potential for removing various organic pollutants. nih.gov Modified multi-walled carbon nanotubes (MWCNTs) have been successfully used to adsorb dyes, with the adsorption mechanism often following a pseudo-second-order kinetic model. deswater.com Similarly, magnetic nanoparticles (MNPs) offer the dual advantage of high adsorption capacity and easy separation from the solution using a magnetic field. nanochemres.orgacs.org Coating MNPs with materials like cetyltrimethylammonium bromide (CTAB) can create a positively charged surface, enhancing the adsorption of anionic dyes, and suggesting that surface modifications are key to targeting specific dye types. nanochemres.org

Influencing Factors on Basic Red 22 Adsorption Efficiency

The efficiency of the adsorption process for Basic Red 22 is not static; it is influenced by a variety of physicochemical parameters. Understanding these factors is crucial for optimizing the removal process in real-world applications.

Impact of Solution pH and Ionic Strength

The pH of the aqueous solution is a critical parameter in the adsorption of ionic dyes like Basic Red 22. It influences the surface charge of the adsorbent and the degree of ionization of the dye molecule. For cationic dyes, adsorption is generally favored at higher pH values. At low pH, an excess of H+ ions in the solution competes with the cationic dye molecules for the active adsorption sites on the adsorbent's surface, leading to lower removal efficiency. researchgate.net As the pH increases, the adsorbent surface tends to become more negatively charged, which enhances the electrostatic attraction between the surface and the positively charged Basic Red 22 molecules, thereby increasing the adsorption capacity. researchgate.net For example, in the adsorption of Basic Red 12 on graphene and graphene oxide, the maximum uptake was observed at a pH of approximately 9. bohrium.com

The ionic strength of the solution, typically adjusted by adding salts like sodium chloride (NaCl), can also affect adsorption. However, its impact can vary. In some systems, the addition of salt has been found to have little effect on the adsorption process, suggesting that electrostatic interactions are not the sole dominant mechanism. mdpi.com In other cases, the presence of salt ions can compete with dye molecules for adsorption sites, potentially reducing removal efficiency. The effect of ionic strength is therefore dependent on the specific adsorbent-adsorbate system.

Temperature and Initial Dye Concentration Effects

Temperature plays a significant role in the adsorption process, influencing the solubility of the dye and the kinetic energy of the dye molecules. The effect of temperature helps to determine the thermodynamic nature of the adsorption, i.e., whether it is an endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature) process. For instance, the adsorption of Basic Red 12 on graphene oxide has been reported as endothermic, indicating that higher temperatures favor the removal process. ijtrs.com Conversely, the adsorption of Basic Red 46 on the same adsorbent was found to be exothermic. bohrium.com This highlights that the thermodynamic behavior is specific to the dye-adsorbent pair.

Initial dye concentration is a primary driving force for the adsorption process. Generally, an increase in the initial concentration of Basic Red 22 leads to a higher adsorption capacity at equilibrium. This is because a higher concentration gradient provides a greater driving force for the mass transfer of dye molecules from the bulk solution to the adsorbent surface. However, the percentage of dye removal may decrease with increasing initial concentration as the available adsorption sites become saturated.

AdsorbentDyeOptimum pHTemperature EffectInitial Concentration Effect
Graphene OxideBasic Red 12~9 bohrium.comEndothermic ijtrs.comAdsorption capacity increases with concentration
Graphene OxideBasic Red 46~9 bohrium.comExothermic bohrium.comAdsorption capacity increases with concentration
BentoniteBasic Red 2Increased removal with increased pH mdpi.comLittle effect (15−45 °C) mdpi.comAdsorption capacity increases with concentration
Activated CarbonBasic Red 22--Saturation capacity of 535 mg/g ufrgs.br

This table summarizes the effects of different parameters on the adsorption of Basic Red 22 and similar cationic dyes based on available research data.

Competitive Adsorption Dynamics in Multi-Component Dye Systems

Industrial effluents rarely contain a single type of dye. Therefore, it is essential to understand the adsorption dynamics in multi-component systems where different dyes compete for the same adsorption sites. The presence of other dyes can significantly impact the adsorption of Basic Red 22.

In a study involving the adsorption of Basic Red 22 (BR22), Basic Yellow 21 (BY21), and Basic Blue 69 (BB69) onto activated carbon from binary and ternary mixtures, competitive adsorption was observed. The saturation monolayer adsorption capacity for BR22 in a single-component system was 500 mg/g. However, in the presence of BY21 and BB69, this capacity was reduced, demonstrating an antagonistic effect. This competition leads to a lower uptake of the individual dyes compared to their adsorption from single-dye solutions.

Similarly, a study on the simultaneous adsorption of Basic Red 2 (BR2) and Basic Violet 3 (BV3) showed that the equilibrium adsorption capacities in the binary system were lower for both dyes compared to their individual adsorption. This suggests a competitive interaction for the available functional sites on the adsorbent. The extent of competition often depends on the relative affinity of the dyes for the adsorbent, their molecular sizes, and their concentrations.

SystemAdsorbentDyesFindings
Binary & TernaryActivated CarbonBasic Red 22, Basic Yellow 21, Basic Blue 69Competitive adsorption observed, reducing the uptake of individual dyes compared to single-component systems.
BinaryDate StonesBasic Red 2, Basic Violet 3Antagonistic effect observed with lower adsorption capacities for both dyes in the mixture.

This table illustrates the competitive nature of adsorption in multi-component dye systems involving Basic Red 22 and other basic dyes.

Analytical and Spectroscopic Characterization in Basic Red 22 Research

Advanced Spectroscopic Methodologies for Basic Red 22

Spectroscopy is a fundamental tool in the study of Basic Red 22, providing insights into its electronic and structural properties. Different spectroscopic techniques offer complementary information, enabling a thorough characterization of the dye and its derivatives.

UV-Visible (UV-Vis) spectroscopy is a primary technique for detecting and quantifying Basic Red 22 in solutions. technologynetworks.com The method measures the absorption of ultraviolet and visible light by the molecule, which is directly related to its concentration. technologynetworks.com The characteristic color of Basic Red 22 arises from its absorption of light in the visible region of the electromagnetic spectrum. msu.edu The wavelength of maximum absorbance (λmax) is a key parameter used for identification. For instance, in dimethylformamide (DMF), Basic Red 22 is expected to exhibit a λmax in the range of 480–520 nm, which confirms the integrity of its chromophore. The specific λmax can be influenced by the solvent and the presence of other substances.

Fluorescence spectroscopy, which measures the emission of light from the molecule after it absorbs light, is another valuable tool. It is often more sensitive than absorption spectroscopy and can be used for trace-level detection. The fluorescence properties of a dye like Basic Red 22, including its emission spectrum and quantum yield, are dependent on its molecular structure and environment. researchgate.net Changes in the fluorescence signal can indicate interactions with other molecules or degradation of the dye.

Key UV-Vis Absorption Data for Azo Dyes

Dye Name Wavelength of Maximum Absorbance (λmax)
Acid Orange 10 477 nm
Acid Orange 7 485 nm
Acid Orange 12 485 nm
Basic Red 18:1 540-550 nm in aqueous solutions.

This table presents λmax values for various azo dyes, illustrating the range of absorption in the visible spectrum. Data sourced from multiple studies. najah.edu

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of Basic Red 22 and its transformation products. mt.comgatewayanalytical.com These techniques probe the vibrational modes of molecules, offering a "molecular fingerprint" that can be used for identification and structural elucidation. mt.comgatewayanalytical.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com It is particularly sensitive to polar bonds and is excellent for identifying functional groups such as azo bonds (~1500 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹), and C=O, O-H, and N=O bonds. mt.com The presence and position of these bands in the FTIR spectrum can confirm the structure of Basic Red 22 and reveal changes that occur during degradation processes, such as the breaking of the azo linkage.

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light (laser). gatewayanalytical.comgatewayanalytical.com It provides information about both intramolecular and intermolecular vibrations. mt.com Raman is particularly sensitive to nonpolar, symmetric bonds, such as C-C, C=C, and C≡C bonds, which may be weak or absent in the FTIR spectrum. gatewayanalytical.com This makes it a powerful tool for analyzing the carbon skeleton of the dye molecule and its degradation products. Furthermore, Raman spectroscopy can be performed in aqueous solutions with minimal interference from water, which is a significant advantage for studying environmental samples. mt.com

Typical FTIR Absorption Bands for Organic Compounds

Functional Group Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch ~3000
Azo (N=N) Stretch ~1500
C=O (Carbonyl) Varies with specific group
O-H (Alcohol, Phenol) Varies with specific group

This table highlights key functional group absorptions relevant to the analysis of dyes like Basic Red 22. Data sourced from multiple studies. mt.com

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the definitive elucidation of the molecular structure of Basic Red 22 and its transformation products. physicsandmathstutor.comlehigh.edu

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. lehigh.eduwisc.edu High-resolution mass spectrometry (HR-MS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner. wisc.edu

The combination of NMR and MS provides a powerful approach for identifying unknown degradation products of Basic Red 22. uba.ar NMR provides the detailed structural framework, while MS confirms the molecular weight and formula.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating Basic Red 22 from complex mixtures and for quantifying its concentration. These methods are widely used in environmental monitoring and in the study of dye degradation processes.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of dyes like Basic Red 22 and their degradation intermediates. najah.edudmu.dk HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). dmu.dk

For the analysis of Basic Red 22, a reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. dmu.dkmdpi.com A diode-array detector (DAD) or a UV-Vis detector is commonly used to monitor the column effluent, allowing for the identification and quantification of the separated compounds based on their retention times and UV-Vis spectra. dmu.dkmdpi.com The use of an ion-pairing reagent in the mobile phase can sometimes improve the separation of ionic dyes like Basic Red 22. najah.edu HPLC methods can be developed to be highly sensitive and selective, with detection limits in the parts-per-million (ppm) or even lower range. najah.edumdpi.com

HPLC Retention Times for Selected Azo Dyes

Dye Name Retention Time (min)
Acid Orange 7 2.8
Acid Orange 10 4.8

This table shows example retention times for azo dyes under specific HPLC conditions, demonstrating the separation capability of the technique. Data sourced from a study on azo dye determination. najah.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. iu.edutandfonline.com In the context of Basic Red 22 research, GC-MS is primarily used to identify the volatile products that may be formed during its degradation. researchgate.net

In GC-MS, the sample is first vaporized and then separated in a gas chromatograph based on the compounds' boiling points and interactions with the stationary phase of the column. tandfonline.com The separated compounds then enter a mass spectrometer, where they are ionized and their mass-to-charge ratios are measured, allowing for their identification. iu.edu Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS to extract and concentrate volatile compounds from a sample before analysis. iu.edu

The identification of volatile degradation products by GC-MS provides crucial information about the degradation pathways of Basic Red 22. For example, the detection of smaller aromatic compounds can indicate the cleavage of the dye's chromophore.

X-ray Diffraction (XRD) for Adsorbent Structural Characterization

X-ray Diffraction (XRD) is a critical non-destructive technique used to analyze the structural properties of adsorbent materials in Basic Red 22 research. This method provides fundamental insights into the crystalline nature of adsorbents, allowing researchers to identify mineralogical phases, determine the degree of crystallinity, and assess structural changes that occur as a result of the dye adsorption process. ucmerced.edumdpi.com By comparing the XRD patterns of an adsorbent before and after it has been loaded with Basic Red 22, researchers can deduce information about the adsorption mechanism, such as whether the dye molecules have been intercalated into the adsorbent's layers or have simply attached to the surface. mdpi.commdpi.com

The analysis involves directing X-ray beams at the adsorbent sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern serves as a unique "fingerprint" of the material's crystalline structure. ucmerced.edu For instance, sharp, well-defined peaks in an XRD pattern indicate a highly crystalline material, whereas broad humps suggest an amorphous or poorly crystalline structure. cityu.edu.hk

In the context of Basic Red 22 removal, various materials have been characterized using XRD. Studies on adsorbents like bentonite (B74815) and date pits have utilized XRD to establish their baseline structural characteristics before proceeding with adsorption experiments. researchgate.netnih.gov For example, the XRD pattern of bentonite typically shows characteristic peaks corresponding to its primary clay mineral components. After adsorption of Basic Red 2 (a synonym for Basic Red 22), changes in these patterns, such as shifts in peak positions or alterations in peak intensities, can indicate that the dye molecules have entered the interlayer spaces of the clay, a common mechanism for cation exchange. researchgate.net

While specific XRD data tables for Basic Red 22 are often embedded within broader studies, the general findings from research on cationic dye adsorption provide a clear picture of the utility of this technique. For example, in studies using biomass-based adsorbents like peanut hulls for other basic dyes, the XRD spectrum showed that the absolute intensity of the characteristic cellulosic peaks nearly doubled after adsorption, even though the peak positions remained the same. deswater.com This suggests that the dye's presence enhanced the diffraction signal without altering the fundamental crystal structure of the adsorbent. deswater.com In other cases, the adsorption of molecules can lead to a decrease in the intensity of diffraction peaks or slight shifts in their positions, confirming the successful interaction between the adsorbent and the adsorbate. mdpi.comarabjchem.org

The table below summarizes findings from XRD characterization of various adsorbents used for cationic dyes, illustrating the typical observations made in these studies.

AdsorbentAnalyteKey XRD Findings Before AdsorptionKey XRD Findings After Adsorption
Bentonite Basic Red 2 (BR2)Crystalline peaks characteristic of clay minerals are present. researchgate.netXRD patterns are analyzed to observe changes, indicating interaction and potential intercalation of the dye. researchgate.net
Date Pits Basic Red 2 (BR2)Characterized to determine the initial crystalline/amorphous nature of the raw agricultural waste. nih.govNot detailed in the abstract, but analysis is performed to confirm changes post-adsorption. nih.gov
Peanut Hulls (PH) Methylene BlueSpectrum indicates a typical cellulosic material with defined peaks. deswater.comThe absolute intensity of peaks nearly doubled at the same angles, suggesting surface coverage by the dye. deswater.com
Bamboo Charcoal (BC) Organic MaterialsTwo broad peaks observed around 20-27° (2θ), indicating a largely amorphous structure with some graphite (B72142) microcrystals. cityu.edu.hkThe surface becomes rougher as it is covered by organic materials, but major structural changes are not noted in the XRD. cityu.edu.hk
Fly-ash@Fe3O4 Congo RedShows crystalline phases of mullite (B73837) and quartz from fly ash, alongside peaks for Fe3O4. mdpi.comA slight shift in peaks and different peak intensities were observed, confirming successful dye adsorption. mdpi.com
γ-AlOOH / γ-Al2O3 Eriochrome Black TDisplayed characteristic peaks for pseudo-boehmite (γ-AlOOH) and gamma alumina (B75360) (γ-Al2O3). mdpi.comXRD patterns after adsorption confirmed the dye was successfully adsorbed onto the material's surface. mdpi.com

These findings collectively demonstrate that XRD is an indispensable tool in the study of dye adsorption. It provides direct evidence of the physical and structural interactions between the adsorbent and a compound like Basic Red 22, helping to elucidate the underlying removal mechanisms.

Theoretical and Computational Chemistry Studies of Basic Red 22

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule based on its electronic structure. These methods can predict molecular geometry, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Applications to Basic Red 22

Prediction of Spectroscopic Properties

Computational methods can predict the spectroscopic properties of molecules. For instance, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis spectra) of dyes. This allows for the prediction of the maximum absorption wavelength (λmax), which is directly related to the color of the compound. Some early computational methods, such as the Pariser-Parr-Pople (PPP) molecular orbital (MO) method, were used to predict spectral characteristics for various dye classes. hcu.edu.gh For Basic Red 22, PPP MO calculations have been referenced in literature, accounting for its color-structure effects. hcu.edu.gh However, comprehensive, modern computational studies predicting a full range of spectroscopic properties for Basic Red 22 are not documented in available research.

Molecular Modeling and Simulation of Basic Red 22 Interactions

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment, such as with adsorbent materials in wastewater treatment processes.

Molecular Dynamics Simulations of Dye-Adsorbent Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of dyes, MD simulations can model the interaction between a dye molecule and an adsorbent surface, providing detailed information about the binding orientation, interaction energies, and the role of solvent molecules. This helps to understand the adsorption mechanism at an atomic level. Despite its utility, there are no specific molecular dynamics simulation studies published for the interaction of Basic Red 22 with adsorbents. Research in this area tends to focus on more commonly studied dyes like Methylene Blue.

Computational Approaches to Adsorption Mechanisms

The mechanism of dye adsorption is often investigated by fitting experimental data to various isotherm and kinetic models. These models, while not quantum or molecular mechanics-based, are a form of computational approach to describe the adsorption process. The adsorption of Basic Red 22 has been analyzed using such models. researchgate.netdbc.wroc.pl

Kinetic models like the pseudo-first-order and pseudo-second-order models are used to determine the rate-controlling step of the adsorption process. researchgate.net For Basic Red 22, the pseudo-second-order model has been found to provide a high degree of correlation, suggesting that chemisorption may be the rate-limiting step. researchgate.net

Adsorption isotherm models describe how the dye molecules distribute between the liquid and solid phases at equilibrium. Common models include the Langmuir, Freundlich, and Redlich-Peterson isotherms. acs.org The adsorption of Basic Red 22 has been studied in multicomponent systems using these models to predict equilibrium data. dbc.wroc.pl

Below is a table summarizing the application of these models to Basic Red 22 adsorption.

Model Type Model Name Purpose Applicability to Basic Red 22
Kinetic Pseudo-first-orderDescribes adsorption rate based on adsorbent capacity.Analyzed, but generally shows lower correlation than the pseudo-second-order model. researchgate.net
Kinetic Pseudo-second-orderDescribes adsorption rate based on chemisorption as the rate-limiting step.Found to have a high degree of correlation with experimental data. researchgate.net
Isotherm LangmuirAssumes monolayer adsorption onto a homogeneous surface.Used to analyze single and multicomponent adsorption data. dbc.wroc.plresearchgate.net
Isotherm FreundlichEmpirically describes adsorption onto a heterogeneous surface.Used to analyze single and multicomponent adsorption data. dbc.wroc.plresearchgate.net
Isotherm Redlich-PetersonA hybrid three-parameter model incorporating features of Langmuir and Freundlich.Used to analyze single and multicomponent adsorption data. dbc.wroc.placs.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a vital tool for elucidating reaction mechanisms, including those for dye synthesis, degradation, or photochemical reactions. By calculating the potential energy surface, transition states, and reaction intermediates, researchers can map out the most likely pathway for a chemical transformation. For Basic Red 22, its synthesis involves the diazotization of 3-Amino-1,2,4-triazole, coupling with an aniline (B41778) derivative, and subsequent quaternization. vdoc.pub While the general steps are known, detailed computational studies elucidating the energetics and intermediates of this specific reaction mechanism are not available in the literature. Similarly, studies on its degradation mechanism, for instance through advanced oxidation processes, have been reported experimentally but lack accompanying computational mechanism elucidation. proceedings.com

Lack of Scientific Data Precludes In-Depth Theoretical Analysis of Basic Red 22 Degradation

A thorough investigation into the scientific literature has revealed a significant gap in the theoretical and computational chemistry studies specifically focused on the chemical compound Basic Red 22. Despite extensive searches for research on its degradation pathways and transition state analysis, no dedicated scholarly articles or computational data were found. This absence of specific research prevents a detailed and scientifically accurate discussion on the theoretical mechanisms governing the breakdown of this particular dye.

Computational chemistry, a critical field in modern chemical research, employs theoretical principles and computer simulations to investigate molecular structures, properties, and reaction mechanisms. Methodologies such as Density Functional Theory (DFT) are commonly used to elucidate the intricate steps involved in the degradation of complex molecules like azo dyes. These studies can predict the most likely pathways of decomposition, identify transient intermediate structures, and analyze the energy barriers associated with these transformations.

For many azo dyes, computational studies have provided invaluable insights into their environmental fate and the development of effective degradation technologies. These theoretical investigations often explore reactions initiated by radicals, such as hydroxyl radicals, and map out the potential energy surfaces of these reactions to understand their feasibility and kinetics.

However, in the case of Basic Red 22, it appears that such computational analyses have not yet been published in the accessible scientific literature. Consequently, the specific theoretical pathways for its degradation, including the sequence of bond-breaking and bond-forming events, remain unelucidated from a computational standpoint.

Furthermore, transition state analysis, a key component of computational reaction chemistry, provides crucial information about the highest energy point along a reaction coordinate. By characterizing the geometry and energy of the transition state, chemists can understand the activation energy of a reaction, which is a determining factor in its rate. The lack of such studies for Basic Red 22 means that there is no available data on the transition states involved in its chemical transformations.

While general principles of azo dye degradation can be inferred from studies on similar molecules, a scientifically rigorous article on the theoretical and computational aspects of Basic Red 22, as per the specified detailed outline, cannot be constructed without direct research on the compound itself. The scientific community has yet to direct its computational resources to unravel the specific degradation mechanisms of Basic Red 22.

Advanced Applications and Materials Science Integration of Basic Red 22

Basic Red 22 in Functional Material Development

Basic Red 22, a monoazo cationic dye, is being explored beyond its traditional role in textiles for applications in functional material development. The inherent properties of cationic dyes, such as their vibrant color and positive charge, make them candidates for integration into advanced materials where optical or interactive properties are desired. guidechem.comvipulorganics.com The development of functional materials often relies on embedding or attaching molecules that can impart specific characteristics, such as color, fluorescence, or environmental responsiveness, to a bulk material. mdpi.commdpi.com The molecular structure of Basic Red 22, with its delocalized positive charge and azo chromophore, is central to these potential applications. worlddyevariety.comnih.gov

The integration of dyes into polymer and composite matrices is a key strategy for creating materials with tailored optical properties for sensing applications. mdpi.com When a dye like Basic Red 22 is incorporated into a polymer matrix, the interaction between the dye molecules and the polymer chains can significantly alter the dye's spectral properties. mdpi.com This phenomenon is crucial for developing colorimetric sensors, where a change in the environment (e.g., presence of an analyte, change in pH) causes a measurable color shift. The choice of the polymer matrix is critical as it influences the dye's response, stability, and processability. mdpi.commdpi.com

Research on similar dye-polymer systems has shown that the polymer matrix can affect the dye's maximum absorption wavelength (λmax), aggregation state, and even its crystalline structure. mdpi.commdpi.com For instance, embedding a copper porphine (B87208) dye into polymethylmethacrylate (PMMA) resulted in an amorphous structure, while a polystyrene (PS) matrix promoted a crystalline structure, each leading to different optical and electrical behaviors. mdpi.com Studies on Methyl Red, another azo dye, in a polycarbonate matrix have investigated the orientation of the dye molecules, which induces optical anisotropy in the material. researchgate.net These principles suggest that by carefully selecting the polymer matrix, the optical response of Basic Red 22 could be fine-tuned for specific sensing applications, such as detecting gases or changes in environmental conditions. mdpi.com

Table 1: Influence of Polymer Matrices on Embedded Dye Properties for Functional Applications

Polymer Matrix TypePotential Effect on Basic Red 22Resulting PropertyPotential Application
Polymethylmethacrylate (PMMA)Promotes an amorphous structure and can alter the optical gap. mdpi.comHigh transparency, modified absorption spectrum. mdpi.comOptical sensors, transparent colored films. mdpi.com
Polystyrene (PS)May allow for crystallization of the dye within the matrix. mdpi.comAltered electrical and optical behavior compared to amorphous state. mdpi.comOptoelectronic devices, conductive composites. mdpi.com
Polycarbonate (PC)Can induce ordering and orientation of dye molecules. researchgate.netOptical anisotropy (different optical properties in different directions). researchgate.netPolarized optical components, data storage. researchgate.net

Surface functionalization involves modifying the surface of a material to achieve specific properties or interactions. acs.org Basic Red 22, as a cationic molecule, possesses a positive charge, making it inherently suitable for surface modification of negatively charged substrates through electrostatic interactions. This allows the dye to be adsorbed onto the surface of materials like certain clays, minerals, or functionalized polymers, altering the surface's color and chemical properties. acs.org

This non-covalent immobilization is a straightforward method of surface functionalization. For more robust applications, covalent attachment strategies can be employed. acs.org The molecular structure of Basic Red 22 could potentially be modified to include reactive groups, enabling it to be chemically bonded to a surface using linkers. This creates a more permanent functionalization, which is critical for reusable sensors or materials intended for long-term use. acs.org Such dye-mediated functionalization can be used to create surfaces that change color in response to specific analytes or to prepare platforms for the subsequent attachment of other molecules, such as biomolecules, for biosensing applications. acs.org The goal of this approach is to leverage the dye's optical properties to signal binding events or chemical changes occurring at the material's surface.

Research on Non-Textile Industrial Applications and Their Mechanisms

Beyond functional materials, Basic Red 22 has established uses in several non-textile industrial applications, primarily leveraging its properties as a strong colorant. guidechem.commade-in-china.com

Basic Red 22 is used as a colorant in the manufacturing of inks and for dyeing paper. vipulorganics.commade-in-china.comcolorbloomdyes.com The mechanism of action in paper dyeing relies on the electrostatic attraction between the cationic dye molecule and the anionic surface of cellulose (B213188) fibers in the paper pulp. vipulorganics.com This strong interaction allows the dye to bind effectively to the fibers, resulting in vibrant and lasting color from within the material, not just on the surface. vipulorganics.com

In ink formulations, basic dyes are valued for their high tinctorial strength and brightness. vipulorganics.comgoogle.com A typical ink formulation for flexographic or letterpress printing includes the basic dye, a polyhydric alcohol, and a water-soluble polymeric acid. google.com The dye provides the color, while the other components act as a vehicle, control viscosity, and ensure the ink adheres properly to the substrate. google.com The concentration of Basic Red 22 in an ink formulation can be adjusted to achieve the desired color intensity, generally starting from around 1-2%. google.com

Table 2: Example Components of a Basic Dye Ink Formulation

ComponentFunctionExample Compound/Class
ColorantProvides color.Basic Red 22 google.com
Solvent/VehicleDissolves other components and controls viscosity.Polyhydric Alcohol (e.g., Glycol) google.com
BinderBinds the dye to the substrate; soluble in the vehicle.Polymeric Acid (e.g., Acrylic or Methacrylic Acid Polymer) google.com
AdditiveModifies properties (e.g., prevents corrosion, microbial growth).Corrosion inhibitor, Biocide google.com

Basic Red 22 is utilized as a biological stain in laboratory settings for microscopy. guidechem.com The primary application is in histology and cytology, where it is used to impart color to specific cellular structures, making them visible for examination. guidechem.comwikipedia.org The mechanism of staining is based on the dye's cationic nature. Cellular components that are negatively charged, such as nucleic acids (DNA and RNA in the nucleus and ribosomes) and certain proteins in the cytoplasm, attract and bind the positively charged Basic Red 22 molecules. guidechem.com

This selective binding allows for differential staining, where different parts of a cell or tissue appear in different colors, providing contrast and highlighting specific features. guidechem.commacschem.us For example, it can be used to color cell nuclei red, a common practice in various staining protocols. wikipedia.org This application is fundamental in material visualization, enabling researchers to study the morphology and composition of biological samples. The use of red dyes in visualization is often intended to draw attention to specific areas of interest or to represent particular biological structures. storytellingwithdata.com

Future Research Directions and Emerging Methodologies for Basic Red 22

Integration of Artificial Intelligence and Machine Learning in Dye Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing various fields of scientific research, and dye chemistry is no exception. mdpi.com These computational tools offer powerful capabilities for processing large datasets, identifying patterns, and making reliable predictions, which can be leveraged to enhance research on Basic Red 22. mdpi.com

Furthermore, AI can be instrumental in predicting and optimizing the performance of dyes and the efficiency of dyeing processes. researchgate.net Hybrid models combining Artificial Neural Networks (ANNs) with optimization algorithms like Particle Swarm Optimization (PSO) have been successfully used to forecast the removal of textile dyes from wastewater. acs.org Such models have achieved high predictive accuracy, with coefficients of determination (R²) exceeding 0.99. acs.org Similar approaches could be developed to model the behavior of Basic Red 22 under various conditions, optimizing its application for maximum efficiency and minimal environmental release. AI and ML also have the potential to accelerate the discovery of more environmentally friendly dyeing processes and even novel dye structures by predicting their properties and interactions. mdpi.comresearchgate.net

Table 1: Application of AI/ML Models in Dye Research

AI/ML Model Application in Dye Research Potential for Basic Red 22
Neural Networks Predict dry fabric color from wet samples. ncsu.edu Improve color consistency and reduce waste in dyeing processes.
ANN-PSO Hybrid Model Forecast dye removal from wastewater. acs.org Optimize wastewater treatment processes for effluent containing Basic Red 22.
Fuzzy Logic Predict mechanical properties of dyed fabrics. researchgate.net Assess the impact of Basic Red 22 on fabric quality.

Sustainable Development and Circular Economy Approaches for Basic Red 22

The traditional linear economic model of "take-make-dispose" is increasingly being recognized as unsustainable due to its reliance on finite resources and generation of waste. neosfer.deun.org A circular economy offers an alternative framework that emphasizes the reuse of products and raw materials, aiming to keep resources in use for as long as possible. neosfer.deihobe.eus This model is integral to achieving broader sustainable development goals. europa.eumdpi.com

For a chemical compound like Basic Red 22, adopting a circular economy approach involves rethinking its entire lifecycle. This begins with the synthesis process, exploring greener routes that utilize renewable feedstocks and minimize hazardous byproducts. Research into "green route" adsorbents for water treatment, for example, points toward a growing emphasis on sustainable solutions in pollution control. mdpi.com

The application phase in the textile industry is another critical area. Innovations that enhance the fixation of Basic Red 22 onto fibers would reduce the amount of dye washed out during processing, thereby decreasing water pollution and resource consumption.

The end-of-life stage is perhaps the most crucial for a circular approach. Instead of being incinerated or landfilled, textiles dyed with Basic Red 22 could be subjected to processes that either decolorize the dye, allowing the fabric to be recycled, or recover the dye molecule itself for reuse. This "closing the loop" is a central tenet of the circular economy. ihobe.eus Such a system would be regenerative by design, minimizing waste, emissions, and energy leakage. un.org The development of effective methods for the remediation of dye-contaminated wastewater is a key research area that aligns with circular principles. mdpi.com

Table 2: Circular Economy Principles for Basic Red 22

Lifecycle Stage Linear Model Approach Circular Economy Approach
Synthesis Reliance on fossil-fuel-based precursors. Development of green synthesis routes using renewable feedstocks.
Application Inefficient dyeing processes leading to high water and dye consumption. High-fixation dyeing methods to minimize dye in effluent.
End-of-Life Landfilling or incineration of dyed textiles. Decolorization for textile recycling or recovery and reuse of the dye molecule.

| Waste | Discharge of dye-containing wastewater into the environment. | Treatment and recycling of wastewater; recovery of resources from waste streams. un.org |

Interdisciplinary Research Synergies and Collaborative Frameworks

Addressing the complex challenges associated with the production, use, and disposal of dyes like Basic Red 22 requires a move beyond siloed disciplinary research. Interdisciplinary research, which integrates knowledge and methods from different fields, is essential for developing holistic and sustainable solutions. mdpi.comresearchgate.net

A comprehensive understanding of Basic Red 22 necessitates collaboration between chemists, toxicologists, environmental scientists, and data scientists. For example, a study on the bio-safety of Basic Red 2 involved investigations at both the cellular and molecular levels, demonstrating the need for a multi-faceted approach. mdpi.com Chemists can work on developing greener synthesis methods, while toxicologists assess the potential risks of the dye and its degradation products to human health and ecosystems. mdpi.com Environmental scientists can study its fate and transport in the environment and develop effective remediation technologies. Data scientists can contribute by applying AI and ML models to predict the dye's behavior and optimize processes, as discussed previously. mdpi.com

Such collaborations can bridge knowledge gaps and lead to innovations that would not be possible within a single discipline. mdpi.com For instance, combining expertise in materials science and microbiology could lead to the development of novel bio-adsorbents for removing Basic Red 22 from wastewater. Similarly, joint efforts between textile engineers and analytical chemists could result in advanced, non-destructive techniques for analyzing dyed heritage textiles, ensuring their preservation. mdpi.com Establishing formal collaborative frameworks and funding for strategic interdisciplinary research can accelerate progress towards safer and more sustainable dye technologies. aka.fi

Table 3: Mentioned Chemical Compounds

Compound Name
Basic Red 22
Fuchsin Basic
Victoria Blue B
Basic Red 2
Reactive Green 12

Q & A

Q. Q1. What experimental parameters are critical for synthesizing Basic Red 22 with high purity?

Methodological Answer: To optimize synthesis, systematically vary:

  • pH (e.g., 6–10) to assess dye stability during reaction.
  • Temperature (e.g., 60–90°C) to evaluate reaction kinetics.
  • Molar ratios of precursors (e.g., aromatic amines to coupling agents).

Q. Q2. How can researchers characterize the spectral properties of Basic Red 22 for quality control?

Methodological Answer: Employ spectroscopic techniques:

  • UV-Vis : Measure λmax (e.g., 530–550 nm) in solvents like ethanol or water.
  • FTIR : Identify functional groups (e.g., amine stretches at 3300–3500 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 366.5 for C.I. Basic Red 22).

Key Considerations:

  • Calibrate instruments using certified standards.
  • Document solvent effects (e.g., hypsochromic shifts in polar solvents) .

Advanced Research Questions

Q. Q3. What experimental designs resolve contradictions in reported degradation pathways of Basic Red 22 under UV exposure?

Methodological Answer: Address discrepancies via:

Controlled Environmental Factors : Vary UV intensity (e.g., 254 nm vs. 365 nm), pH, and dissolved oxygen levels.

Analytical Cross-Validation : Compare HPLC, LC-MS, and radical trapping (e.g., ESR for reactive oxygen species).

Example Findings:

StudyDegradation Pathway ProposedConflicting Evidence
AN-demethylation dominantStudy B: Cleavage of azo bonds observed

Resolution Strategy:
Replicate experiments under identical conditions and use isotopic labeling (e.g., <sup>15</sup>N) to trace degradation intermediates .

Q. Q4. How can computational modeling predict the adsorption efficiency of Basic Red 22 on novel nanomaterials?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Model dye-nanoparticle interactions (e.g., graphene oxide, MOFs).

DFT Calculations : Estimate binding energies and adsorption sites.

Validation Protocol:

  • Compare simulated data with experimental isotherms (Langmuir vs. Freundlich).
  • Correlate zeta potential measurements with predicted surface charge effects.

Example Workflow:

Simulate dye interaction with TiO2 nanoparticles.

Validate via batch adsorption experiments (e.g., 24 h equilibrium time).

Analyze discrepancies using sensitivity analysis (e.g., pH-dependent surface charge) .

Data Analysis & Reproducibility

Q. Q5. How should researchers address variability in toxicity assays of Basic Red 22 across cell lines?

Methodological Answer:

  • Standardize Assay Conditions :
    • Use identical cell passage numbers and culture media.
    • Normalize dye concentration to cell density (e.g., μg/mL per 10<sup>4</sup> cells).
  • Statistical Tools :
    • Apply ANOVA for inter-cell-line comparisons.
    • Report IC50 values with 95% confidence intervals.

Example Table:

Cell LineIC50 (μg/mL)95% CIp-value (vs. Control)
HeLa12.3 ± 1.210–14<0.001
HEK29318.7 ± 2.116–210.003

Include cytotoxicity positive controls (e.g., doxorubicin) and account for batch effects in reagents .

Q. Q6. What statistical methods are appropriate for analyzing conflicting photostability data in Basic Red 22?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies using random-effects models.
  • Sensitivity Analysis : Identify outliers by excluding studies with high risk of bias (e.g., unreported light source wattage).
  • Multivariate Regression : Model degradation rates against variables like dye concentration and irradiance.

Example Output:

VariableCoefficientp-value
[Dye]-0.450.01
UV Dose0.78<0.001

Report adjusted R² and residual plots to assess model fit .

Experimental Design & Validation

Q. Q7. How to design a robust study evaluating the environmental persistence of Basic Red 22 in aquatic systems?

Methodological Answer:

  • Microcosm Setup : Simulate natural water bodies (pH 7–8, 25°C) with sediment and microbial communities.
  • Sampling Protocol : Collect triplicate samples at t = 0, 1, 7, 14 days.
  • Analytics :
    • Quantify dye via SPE-HPLC.
    • Monitor microbial diversity via 16S rRNA sequencing.

Key Metrics:

  • Half-life (t½) under aerobic vs. anaerobic conditions.
  • Metabolite identification (e.g., LC-QTOF-MS) .

Q. Q8. What validation protocols ensure reproducibility in electrochemical detection of Basic Red 22?

Methodological Answer:

  • Electrode Calibration : Use standard redox probes (e.g., ferricyanide).
  • Interference Testing : Spike samples with common ions (e.g., Cl⁻, NO3⁻).
  • Cross-Lab Validation : Share protocols with collaborators for independent replication.

Example Data:

ParameterAcceptable RangeObserved Value
LOD≤0.1 μM0.08 μM
Recovery %90–110%95 ± 3%

Document electrode conditioning steps (e.g., polishing with alumina slurry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.